molecular formula C7H10O4 B046651 trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 31420-66-3

trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B046651
CAS RN: 31420-66-3
M. Wt: 158.15 g/mol
InChI Key: BRVQFDJETHFEQY-RFZPGFLSSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, has been explored through various methodologies. For instance, a stereoselective synthesis approach starting from β-benzyl N-(tert-butoxycarbonyl)aspartate has been developed to achieve the trans configuration of cyclopropane carboxylic acids with good diastereoselectivity (Meiresonne, Mangelinckx, & Kimpe, 2012). Another study highlights the synthesis of various cyclopropane derivatives using a rhodium-catalyzed cyclopropanation method, offering an effective way to obtain cis-2-fluorocyclopropanecarboxylic acid, which showcases the versatility of cyclopropanation reactions in synthesizing substituted cyclopropane carboxylic acids (Shibue & Fukuda, 2014).

Molecular Structure Analysis

The molecular structure of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid and related compounds has been analyzed through various techniques, including X-ray diffraction. These studies have provided insights into the conformational preferences and structural dynamics of cyclopropane carboxylic acids. For instance, the crystal structures of inclusion compounds with ethanol guests have been determined, shedding light on the molecular geometry and supramolecular organization of cyclopropane carboxylic acids (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).

Chemical Reactions and Properties

Cyclopropane carboxylic acids, including trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, participate in a variety of chemical reactions that highlight their reactivity and potential for further functionalization. The reaction of cyclopropane carboxylates with m-CPBA, for instance, has led to the discovery of new degradative processes yielding β-hydroxyacid derivatives, illustrating the reactivity of the cyclopropane ring under oxidative conditions (Piccialli & Graziano, 2001).

Physical Properties Analysis

The physical properties of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and for its application in various fields. Studies focusing on the substituent effect in ionization have provided valuable data on the pKa values of cyclopropane carboxylic acids, offering insights into their acidity and how it is influenced by structural modifications (Kusuyama, 1979).

Chemical Properties Analysis

The chemical properties of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, including its reactivity in various chemical reactions, stability, and interaction with different reagents, are fundamental aspects that drive its applications in synthetic chemistry. The exploration of its reactions with nitrous acid, leading to the formation of aryl-substituted isoxazoles, demonstrates the cyclopropane ring's capacity for regioselective insertion reactions, showcasing the compound's versatility in organic synthesis (Kadzhaeva et al., 2009).

Scientific Research Applications

  • It acts as an effective inhibitor of cytosolic carbonic anhydrase I and II and acetylcholinesterase enzymes, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • This compound is utilized in the stereoselective synthesis of 2,2,3-trisubstituted cyclopropanecarboxylates, demonstrating its value in organic synthesis (Vo, Eyermann, & Hodge, 1997).

  • Analogues of this compound, like 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, are used in affinity purification techniques and antibody generation, indicating its significance in biochemical applications (Pirrung, Dunlap, & Trinks, 1989).

  • Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, related compounds, are known to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, a key enzyme in wound healing, highlighting its potential in agricultural and plant biology research (Dourtoglou & Koussissi, 2000).

  • Trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid exhibits a transmitting resonance effect, which is a crucial aspect in understanding its chemical properties and interactions (Kusuyama & Ikeda, 1976).

  • It's also used in the field of asymmetric synthesis, particularly in the development of chiral diphosphine ligands for asymmetric allylic alkylation, demonstrating its importance in stereoselective synthesis (Okada, Minami, Yamamoto, & Ichikawa, 1992).

  • Another application is in the synthesis of novel dipeptides, which is significant in the development of new pharmaceutical compounds (Meiresonne, Mangelinckx, & Kimpe, 2012).

properties

IUPAC Name

(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVQFDJETHFEQY-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

CAS RN

31420-66-3
Record name rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate 0.90 g (0.0036 mol) of 2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid was treated with 50 mL dry DMF and the solvent removed at 55° C. To the remaining solid was added 60 mL DMF, 6 mL pyridine and 0.43 g (0.44 mL, 0.0036 mol) trimethylacetyl chloride. After 0.5 hr at room temperature the reaction mixture was heated at 55° C. for 0.5 hr then 0.93 g (0.004 mol) tert-butyl-3-amino-3-phenyl propionate and 0.36 g (0.40 mL, 0.004mol) N-methylmorpholine were added and the reaction allowed to proceed overnight. At this point volatiles were removed and the desired product isolated by preparative RPHPLC and lyophilized to give a diastereomeric mixture of t-butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-3-phenylpropanoate as a white powder (150 mg); 1H HMR (300 MHz) (d6DMSO) δ1.19 (m, 2H), 1.28 (s), 1.31 (s, 9H), 2.21 (m, 2H), 2.65 (d, J=7.9 Hz), 2.66 (d, J=7.7 Hz, 2H), 5.2 (m, 1H), 7.32 (m, 5H), 7.78 (m, 4H), 8.86 (d, 1H, J=8.6 Hz), 8.95 (bs, 2H), 9.10 (bs, 2H), 10.74 (s), 10.80 (s, 1H); MS (FAB) 451.4 (MH+).
[Compound]
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
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reactant
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2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
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0 (± 1) mol
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50 mL
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60 mL
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reactant
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0.44 mL
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reactant
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6 mL
Type
solvent
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[Compound]
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
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Quantity
0.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
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Reactant of Route 2
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 3
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trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 4
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 5
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 6
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Citations

For This Compound
4
Citations
L Amori, S Katkevica, A Bruno, B Campanini… - …, 2012 - pubs.rsc.org
O-Acetylserine sulfhydrylase (isoform A, OASS-A) is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms. It is …
Number of citations: 47 pubs.rsc.org
KG Hugentobler, F Rebolledo - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
Different optically active amido esters, mixed acid esters, amido acids, and diamides derived from trans-cyclopropane-1,2-dicarboxylic acid were prepared from the commercially …
Number of citations: 8 pubs.rsc.org
JL Hicks, KEA Oldham, J McGarvie… - Bioscience …, 2022 - portlandpress.com
Antibiotics are the cornerstone of modern medicine and agriculture, and rising antibiotic resistance is one the biggest threats to global health and food security. Identifying new and …
Number of citations: 2 portlandpress.com
C Pecchini - 2014 - repository.unipr.it
Mammalian Serine Racemase (SR) is a pyridoxal-5′-phosphate (PLP) dependent enzyme, responsible for the biosynthesis of the neurotransmitter D-Serine, which activates N-methyl-…
Number of citations: 0 www.repository.unipr.it

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